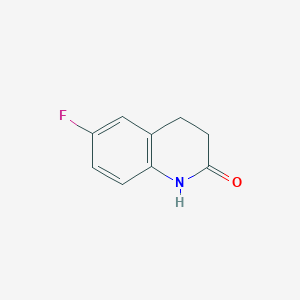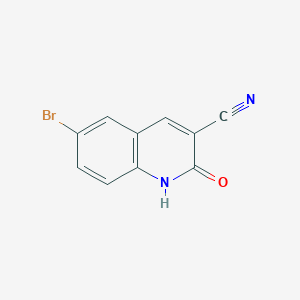
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
Übersicht
Beschreibung
The compound "6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile" is not directly discussed in the provided papers. However, the papers do provide insights into the chemistry of related brominated quinoline derivatives, which can be useful in understanding the general behavior of such compounds. For instance, brominated quinolines are often used in the synthesis of various pharmaceuticals due to their potential biological activities .
Synthesis Analysis
The synthesis of brominated quinoline derivatives typically involves the reaction of quinoline substrates with bromine. For example, the ethyl ester of a hydroxy-quinoline carboxylic acid reacts with bromine in anhydrous acetic acid to produce a brominated product . Similarly, another study discusses the bromination of ethyl 7-hydroxy-5-oxo-quinoline-6-carboxylate in aqueous acetic acid solution, leading to a mixture of brominated products . These methods suggest that bromination is a common strategy for modifying the chemical structure of quinoline derivatives, which could be applicable to the synthesis of "6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile".
Molecular Structure Analysis
The molecular structure of brominated quinolines is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. The papers provided do not directly discuss the molecular structure of "6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile", but they do mention the structural features of similar brominated quinoline compounds . The position of the bromine atom and other substituents on the quinoline ring system can affect the reactivity and potential applications of these molecules.
Chemical Reactions Analysis
Brominated quinoline derivatives are reactive and can participate in various chemical reactions. For instance, they can be used as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography . The presence of a bromine atom can also enhance the reactivity of the quinoline nucleus towards nucleophilic substitution reactions, which can be exploited in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinoline derivatives are influenced by the presence of bromine and other functional groups. These properties include solubility, melting point, and reactivity towards other chemicals. The papers provided do not detail the specific properties of "6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile", but they do suggest that brominated quinolines have unique properties that make them suitable for applications such as fluorescence derivatization and as pharmaceuticals with diuretic activity . The introduction of a bromine atom typically increases the molecular weight and may affect the lipophilicity of the compound, which can be important in drug design and development.
Wissenschaftliche Forschungsanwendungen
Photovoltaic Applications
Photovoltaic Properties of 4H-pyrano[3,2-c]quinoline Derivatives 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile derivatives have been researched for their potential in photovoltaic applications. Films of these derivatives display significant photovoltaic properties when used in the fabrication of organic-inorganic photodiode devices. These materials show promising results in terms of photocurrent generation under illumination, making them suitable for use in photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties of Quinoline Derivatives Thin Films Another study highlights the structural and optical properties of thin films made from 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile derivatives. These films exhibit distinct optical properties such as transmittance and reflectance in specific light spectra, which are crucial for their application in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Electrochemical and Surface Characterization Studies This compound has been studied for its role in corrosion inhibition, particularly in protecting copper surfaces in acidic environments. The effectiveness of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile derivatives in forming protective layers on metal surfaces demonstrates its potential in material science and engineering applications (Eldesoky et al., 2019).
Dielectric Properties
Effect on Dielectric Properties of Thin Films Research has also been conducted on the dielectric properties of thin films made from 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile derivatives. These studies are vital in understanding the material's behavior in electronic devices, particularly in applications where dielectric properties are critical (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-2-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGLDUUIMYLBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557558 | |
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile | |
CAS RN |
99465-03-9 | |
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

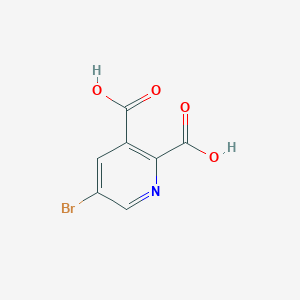

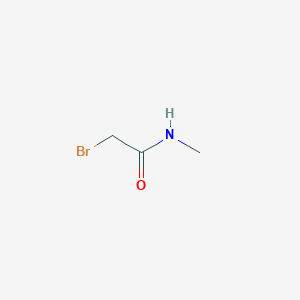
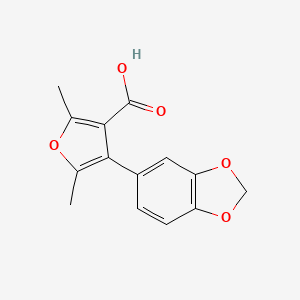

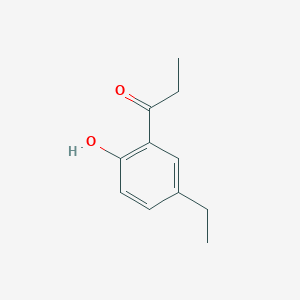
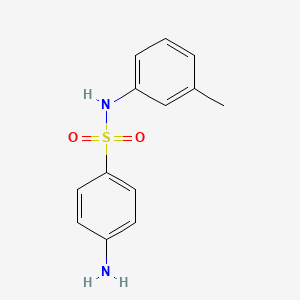

![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)

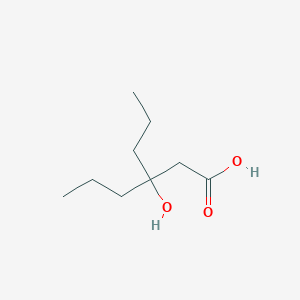
![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)
